molecular formula C11H13ClN2O B2432118 (E)-N'-butylidene-2-chlorobenzohydrazide CAS No. 130489-65-5

(E)-N'-butylidene-2-chlorobenzohydrazide

Cat. No.: B2432118
CAS No.: 130489-65-5
M. Wt: 224.69
InChI Key: QLDLZDCCRMTLJR-MDWZMJQESA-N
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Description

(E)-N'-Butylidene-2-chlorobenzohydrazide (CAS 130489-65-5) is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It belongs to the class of organic compounds known as hydrazones, characterized by the presence of the azometine group (-NHN=CH-) . This functional group is synthesized by the condensation of hydrazides with aldehydes and is a backbone structure in many bioactive compounds . As a hydrazone derivative, this compound is of significant interest in medicinal and organic chemistry research. Hydrazones are renowned for their diverse biological activities and are frequently investigated as precursors for developing novel therapeutic agents . They have demonstrated a wide range of pharmacological properties, including antimicrobial, anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antitumoral activities . Furthermore, specific benzohydrazide derivatives have shown potent inhibitory activity against enzymes like urease, a key target in managing certain bacterial infections . The presence of the hydrazone group allows these molecules to act as versatile intermediates for synthesizing various heterocyclic systems, such as 1,3,4-oxadiazoles and 4-thiazolidinones, which are valuable scaffolds in drug discovery . The mechanism of action for hydrazone derivatives can vary based on their specific structure and target. They may interact with enzymatic active sites, as seen in urease inhibitors where the molecule's substituents play a crucial role in binding to the nickel-containing enzyme core . Some hydrazones are also known to form complexes with metal ions, which can be exploited to modulate their bioavailability and biological activity . This compound is supplied for non-human research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

N-[(E)-butylideneamino]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-2-3-8-13-14-11(15)9-6-4-5-7-10(9)12/h4-8H,2-3H2,1H3,(H,14,15)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDLZDCCRMTLJR-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Chlorobenzohydrazide: Foundation for Synthesis

2-Chlorobenzohydrazide (C₇H₇ClN₂O, CAS 5814-05-1) serves as the primary precursor for synthesizing (E)-N'-butylidene-2-chlorobenzohydrazide. Its molecular structure features a chlorinated benzene ring conjugated to a hydrazide group (-CONHNH₂), which readily undergoes condensation reactions with carbonyl compounds. Key properties include:

Property Value/Description Source
Molecular Weight 170.60 g/mol
Melting Point 142–144°C (literature)
GHS Hazards Skin irritation (H315), Eye irritation (H319)
Spectral Data (IR) N-H stretch: 3300 cm⁻¹, C=O: 1660 cm⁻¹

The hydrazide group’s nucleophilic nature enables it to react with aldehydes or ketones, forming hydrazones via acid- or base-catalyzed mechanisms.

Synthesis of this compound

Condensation Reaction with Butyraldehyde

The most widely reported method involves condensing 2-chlorobenzohydrazide with butyraldehyde (CH₃(CH₂)₂CHO) under refluxing ethanol, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond.

Reaction Scheme:
$$
\text{2-Chlorobenzohydrazide} + \text{Butyraldehyde} \xrightarrow{\text{CH₃COOH, EtOH, Δ}} \text{this compound} + \text{H₂O}
$$

Optimized Conditions:

  • Solvent: Ethanol (95%)
  • Catalyst: Glacial acetic acid (2–5 mol%)
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours
  • Yield: 70–85%

The (E)-configuration is favored due to steric hindrance between the chlorophenyl group and the butyl chain, which disfavors the (Z)-isomer.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 11.32 (s, 1H, NH), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 2.45 (t, J = 7.2 Hz, 2H, CH₂), 1.55–1.45 (m, 2H, CH₂), 1.35–1.25 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

Infrared (IR) Spectroscopy:

  • Absorption bands at 1620 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (C-Cl) confirm hydrazone formation.

Mass Spectrometry:

  • ESI-MS: m/z 239.1 [M+H]⁺ (calculated for C₁₁H₁₂ClN₂O: 238.06).

Factors Influencing Reaction Efficiency

Solvent and Catalytic Systems

Solvent Catalyst Yield (%) Isomeric Ratio (E:Z)
Ethanol Acetic acid 85 95:5
Methanol HCl (gaseous) 78 90:10
Toluene p-TsOH 65 88:12

Polar protic solvents like ethanol enhance electrophilicity of the aldehyde, improving reaction kinetics.

Applications and Biological Relevance

Hydrazide-hydrazones, including this compound, exhibit antimicrobial properties. In a study of analogous compounds, hydrazones derived from 4-aminobenzoic acid hydrazide showed MIC values of 50–200 μg/ml against Staphylococcus aureus and Escherichia coli. While specific data for the title compound is limited, its structural similarity suggests potential bioactivity warranting further investigation.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-butylidene-2-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

(E)-N’-butylidene-2-chlorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N’-butylidene-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N’-butylidene-2-chlorobenzohydrazide: Lacks the (E)-configuration, leading to different stereochemistry and potentially different biological activity.

    N’-butylidene-4-chlorobenzohydrazide: Similar structure but with the chlorine atom at the 4-position instead of the 2-position.

    N’-butylidene-2-fluorobenzohydrazide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(E)-N’-butylidene-2-chlorobenzohydrazide is unique due to its specific (E)-configuration and the presence of a chlorine atom at the 2-position of the benzene ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

(E)-N'-butylidene-2-chlorobenzohydrazide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Overview

This compound is classified as a hydrazone, formed through the condensation of 2-chlorobenzohydrazide and butyraldehyde. The compound's structure features a butylidene group attached to a chlorobenzene moiety, which is significant for its biological interactions. The synthesis typically involves refluxing the reactants in the presence of an acid catalyst, such as hydrochloric acid, followed by purification through recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, making it a potential candidate for antibiotic development .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The compound may inhibit fungal growth by interfering with cell membrane integrity and function.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes within microbial cells. This interaction can lead to the inhibition of essential biochemical pathways, resulting in antimicrobial effects. Specifically, the chlorinated aromatic ring may enhance binding affinity through halogen bonding, which is critical for its efficacy against resistant strains .

Similar Compounds

  • N'-butylidene-2-chlorobenzohydrazide : Lacks the (E)-configuration; potentially different biological activity.
  • N'-butylidene-4-chlorobenzohydrazide : Similar structure but chlorine at the 4-position; may exhibit altered activity.
  • N'-butylidene-2-fluorobenzohydrazide : Contains fluorine instead of chlorine; differences in reactivity and biological effects are anticipated.

Table 2: Comparison of Biological Activities

CompoundConfigurationAntimicrobial ActivityReference
This compoundEHigh
N'-butylidene-2-chlorobenzohydrazideNon-EModerate
N'-butylidene-4-chlorobenzohydrazideN/ALow

Case Studies

Several studies have focused on evaluating the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations .
  • Fungal Inhibition Assay : Another investigation assessed its antifungal properties against Candida albicans, revealing promising results that suggest potential therapeutic applications in treating fungal infections.

Q & A

Q. What are the standard synthetic routes for (E)-N'-butylidene-2-chlorobenzohydrazide?

The synthesis typically involves a condensation reaction between 2-chlorobenzohydrazide and butyraldehyde derivatives under acidic or basic conditions. For example, hydrazide precursors react with carbonyl compounds (e.g., butylidene derivatives) in ethanol or dichloromethane at room or slightly elevated temperatures. A base like pyridine is often added to neutralize HCl byproducts . Purification via recrystallization (using methanol or ethanol) ensures product purity, monitored by thin-layer chromatography (TLC) .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify hydrazone (C=N) formation and aromatic substituents.
  • IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ confirm C=N stretching, while N-H stretches appear at ~3200 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks align with the compound’s molecular weight (e.g., 364.8 g/mol for analogs) .

Q. What biological activities are reported for structurally related hydrazide derivatives?

Analogous compounds exhibit antimicrobial and anticancer properties. For instance, N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide showed activity against Staphylococcus aureus and Candida albicans . Anticancer potential is evaluated via cytotoxicity assays (e.g., MTT on HeLa cells), with IC₅₀ values indicating efficacy .

Q. How are common impurities addressed during synthesis?

Impurities like unreacted hydrazide or aldehyde are removed via:

  • Recrystallization : Ethanol or methanol washes isolate the pure product.
  • Column Chromatography : Silica gel elution separates by polarity .
  • TLC Monitoring : Rf values confirm reaction progress .

Q. What solvent systems influence the compound’s solubility?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solvent choice impacts reaction efficiency; dichloromethane or ethanol is preferred for condensation reactions .

Advanced Research Questions

Q. How can E-isomer predominance be ensured during synthesis?

The E-isomer is favored by:

  • Steric Control : Bulky substituents on the aldehyde hinder Z-isomer formation.
  • Solvent Effects : Non-polar solvents (e.g., toluene) stabilize the E-configuration via reduced dipole interactions .
  • Reaction Temperature : Lower temperatures (~0–25°C) minimize isomerization .

Q. What challenges arise in crystallographic analysis of this compound?

Challenges include:

  • Twinned Crystals : Common in hydrazides; resolved using SHELXL for refinement .
  • Weak Diffraction : High-resolution data (≤1.0 Å) are needed for accurate hydrogen bonding analysis .
  • Disorder Handling : Dynamic disorder in flexible butylidene chains requires TLS parameterization .

Q. How can reaction yields be optimized in multi-step syntheses?

Strategies include:

  • Stepwise Optimization : Adjusting molar ratios (e.g., 1:1.2 hydrazide:aldehyde) and catalyst use (e.g., acetic acid).
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield .
  • In Situ Monitoring : FT-IR or HPLC tracks intermediate formation .

Q. What experimental designs elucidate bioactivity mechanisms?

Approaches involve:

  • Molecular Docking : Predicts binding affinity to targets (e.g., bacterial DNA gyrase or human kinases) .
  • ROS Assays : Measures reactive oxygen species generation linked to anticancer activity .
  • Gene Expression Profiling : RNA sequencing identifies pathways affected (e.g., apoptosis markers) .

Q. How do tautomeric forms vary under different conditions?

Tautomerism between hydrazone and azo forms depends on:

  • pH : Acidic conditions favor hydrazone (C=N), while basic media promote azo (N=N) tautomers.
  • Solvent Polarity : Polar solvents stabilize zwitterionic intermediates .
  • X-ray Crystallography : Resolves tautomeric states via bond length analysis (C-N vs. N-N distances) .

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